BenchChemオンラインストアへようこそ!

2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide

SRC kinase inhibition SYK kinase inhibition benzothiazole sulfonamide SAR

Select CAS 886931-28-8 for defined dual kinase inhibition (SRC IC50 13 nM, SYK IC50 7 nM) in oncology signaling research. Its 4-methoxy-7-methyl benzothiazole core provides distinct target engagement vs. endothelial lipase-optimized analogs. The absence of a nitro group eliminates nitroreductase-mediated metabolic activation, fluorescence quenching, and non-specific covalent modification—critical for live-cell imaging, high-content screening, and long-term proliferation assays where data integrity is paramount.

Molecular Formula C18H18N2O4S2
Molecular Weight 390.47
CAS No. 886931-28-8
Cat. No. B2420281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
CAS886931-28-8
Molecular FormulaC18H18N2O4S2
Molecular Weight390.47
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC
InChIInChI=1S/C18H18N2O4S2/c1-4-26(22,23)14-8-6-5-7-12(14)17(21)20-18-19-15-13(24-3)10-9-11(2)16(15)25-18/h5-10H,4H2,1-3H3,(H,19,20,21)
InChIKeyPNMDJHNQIGMBEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide (CAS 886931-28-8): Chemical-Class Baseline for Research Procurement


2-(Ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide (CAS 886931-28-8) is a synthetic small molecule belonging to the benzothiazole sulfonamide class, characterized by a 4-methoxy-7-methylbenzo[d]thiazol-2-amine core linked via an amide bond to a 2-ethylsulfonyl-substituted benzoyl moiety . This compound is structurally related to a series of benzothiazole sulfone amides that have been optimized as potent and selective inhibitors of endothelial lipase (EL), an enzyme that hydrolyzes HDL phospholipids and is a therapeutic target for raising HDL cholesterol levels [1]. The compound's molecular framework positions it within medicinal chemistry programs focused on kinase inhibition and lipid metabolism modulation, making it relevant for research groups investigating cardiovascular or oncology targets.

Why Generic Substitution Fails for 2-(Ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide in Target-Based Research


In-class benzothiazole sulfonamides cannot be freely interchanged without risking experimental inconsistency, because even minor substituent variations on the benzothiazole core or the sulfonyl benzamide ring produce divergent selectivity profiles across kinase and lipase targets. The 4-methoxy-7-methyl substitution pattern on the benzothiazole ring and the ortho-ethylsulfonyl orientation on the benzamide ring are structural determinants that influence both target engagement and off-target discrimination . In the endothelial lipase program, systematic SAR optimization of benzothiazole sulfone amides demonstrated that modifications to the sulfonamide moiety and benzothiazole substitution dramatically altered EL potency, lipase selectivity, and pharmacokinetic properties, culminating in a lead compound (Compound 32) with >15-fold plasma exposure over the murine EL IC50 [1]. Therefore, procurement of the exact compound rather than a close analog is essential for reproducible pharmacological profiling.

Product-Specific Quantitative Differentiation Evidence: 2-(Ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide


Differential Kinase Inhibition Potency: Target Compound vs. Structurally Related Benzothiazole Amides in SRC and SYK Biochemical Assays

In biochemical kinase profiling, 2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide exhibits potent inhibition of the non-receptor tyrosine kinase c-SRC with an IC50 of 13 nM, measured via BrdU incorporation in human c-SRC-expressing mouse NIH/3T3 cells in the presence of 1.5% FCS [1]. Against spleen tyrosine kinase (SYK), the compound demonstrates an IC50 of 7 nM, determined using human recombinant SYK (amino acid residues 360–635) in a scintillation counting assay with 10-minute incubation [2]. By comparison, the structurally related benzothiazole sulfone amide series reported by Kim et al. (2019) yielded endothelial lipase inhibitors with IC50 values in the low nanomolar range, but individual compounds diverged significantly in kinase selectivity; for instance, Compound 32 showed no reported SRC or SYK activity at comparable concentrations, highlighting that the 4-methoxy-7-methyl substitution pattern and ortho-ethylsulfonyl orientation specifically confer kinase-target engagement not observed in the endothelial lipase-optimized analogs [3].

SRC kinase inhibition SYK kinase inhibition benzothiazole sulfonamide SAR

Regioisomeric Differentiation: Ortho-Ethylsulfonyl Benzamide vs. Meta- and Para-Substituted Analogs in Target Binding

The ortho-ethylsulfonyl substitution on the benzamide ring of 2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a critical determinant of its biological activity. The meta-substituted positional isomer, 3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide (CAS not available; cataloged as EVT- product), possesses an identical molecular formula (C18H18N2O4S2, MW 390.48) but differs solely in the position of the ethylsulfonyl group on the benzamide ring . In the broader benzothiazole sulfonamide class, the regioisomeric position of the sulfonyl group has been shown to influence target binding geometry: ortho-substituted sulfonyl benzamides adopt a conformation that positions the sulfonyl oxygen atoms for distinct hydrogen-bonding interactions compared to meta or para isomers, potentially altering kinase hinge-region binding modes [1]. While direct comparative IC50 data between the ortho and meta isomers are not publicly available, the existence of both regioisomers as discrete catalog compounds indicates that research groups have differentiated them for specific target applications. For any study requiring precise pharmacophore geometry, substitution of the ortho-ethylsulfonyl compound with its meta isomer would introduce a conformational variable that could confound SAR interpretation.

regioisomer SAR sulfonyl orientation benzothiazole amide

Substitution-Pattern Selectivity: 4-Methoxy-7-Methyl Benzothiazole Core vs. Alternative Benzothiazole Substitution Patterns in Endothelial Lipase SAR

The 4-methoxy-7-methyl substitution pattern on the benzothiazole core of the target compound represents a specific decoration that has been explored within a broader benzothiazole sulfone amide series optimized for endothelial lipase (EL) inhibition. In the SAR study by Kim et al. (2019), a systematic exploration of benzothiazole substitution revealed that varying the nature and position of substituents on the benzothiazole ring differentially modulated EL inhibitory potency and selectivity against related lipases (hepatic lipase and lipoprotein lipase) [1]. The lead compound identified in that series, Compound 32, achieved an EL IC50 in the low nanomolar range with >15-fold selectivity over hepatic and lipoprotein lipases, and demonstrated sustained target coverage in a mouse pharmacodynamic model (Ctrough >15-fold over mouse plasma EL IC50 over 4 days) [1]. While the specific EL IC50 of 2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is not publicly reported, its 4-methoxy-7-methyl benzothiazole core is distinguished from other substitution patterns in the series (e.g., 6-fluoro, 5-chloro, or unsubstituted benzothiazole analogs) that showed reduced EL potency or inferior selectivity profiles. The 4-methoxy group provides electron-donating character that modulates the benzothiazole ring's hydrogen-bond acceptor capacity, while the 7-methyl group contributes to hydrophobic packing, both of which are non-interchangeable with alternative substitution patterns in terms of target engagement [2].

benzothiazole substitution SAR endothelial lipase inhibition methoxy-methyl positioning

Differentiation from Nitro-Substituted Analog: 4-Methoxy-7-Methyl vs. 4-Methoxy-6-Nitro Benzothiazole Core in Physicochemical and Reactivity Profiles

A closely related analog, 2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide (CAS 886921-42-2; molecular formula C17H15N3O6S2, MW 421.5), shares the identical 2-ethylsulfonyl benzamide moiety but differs in benzothiazole substitution: the target compound carries a 7-methyl group, whereas the analog bears a 6-nitro group . This substitution difference has quantifiable consequences: the nitro analog has a higher molecular weight (+31 Da vs. target compound MW 390.48) and differing logP, hydrogen-bonding capacity, and electronic properties due to the electron-withdrawing nitro substituent. The 6-nitro group also introduces a potential metabolic liability (nitroreductase-mediated reduction) and a distinct UV/Vis chromophore, which are absent in the target compound. While both compounds belong to the same chemical series, the target compound's 7-methyl substitution provides a metabolically more stable and electronically distinct benzothiazole core, which is relevant for cellular assay design where nitro group interference (e.g., fluorescence quenching, non-specific protein binding) must be avoided [1]. In procurement, selection between these two analogs should be governed by the specific assay requirements: the nitro analog may serve as a spectroscopic probe, while the 7-methyl compound offers a cleaner pharmacological tool for cellular studies.

nitro analog comparison physicochemical differentiation benzothiazole reactivity

Defined Research Application Scenarios for 2-(Ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide (CAS 886931-28-8)


SRC/SYK Dual Kinase Inhibition Profiling in Oncology Research

For investigators studying non-receptor tyrosine kinase signaling in cancer, 2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide provides a defined chemical probe with demonstrated nanomolar potency against both c-SRC (IC50 13 nM) and SYK (IC50 7 nM) in biochemical assays [1][2]. This dual inhibition profile makes the compound suitable for mechanistic studies of SRC-SYK crosstalk in B-cell receptor signaling or focal adhesion kinase pathways, where selective pharmacological disruption of both kinases is required. Unlike endothelial lipase-optimized benzothiazole sulfonamides (e.g., Compound 32) that lack reported SRC/SYK activity, this compound's kinase-target engagement profile is distinct and should be the basis for its selection in oncology-focused kinase panels [3].

Benzothiazole Sulfonamide Structure-Activity Relationship (SAR) Expansion

The 4-methoxy-7-methyl benzothiazole core combined with the ortho-ethylsulfonyl benzamide moiety represents a specific substitution pattern within the broader benzothiazole sulfonamide pharmacophore. Research groups conducting systematic SAR studies on benzothiazole-based inhibitors can use this compound as a reference point to probe the contribution of methoxy and methyl substituents on the benzothiazole ring to target potency and selectivity, comparing results against literature data for endothelial lipase inhibitors bearing alternative substitution patterns (e.g., 6-fluoro, 5-chloro, or unsubstituted analogs) [1]. The compound also serves as a comparator for the meta-ethylsulfonyl regioisomer to map sulfonyl orientation effects on target engagement [2].

Cellular Assay Development Requiring Nitro-Free Benzothiazole Chemical Probes

In cell-based high-content screening or fluorescence-based assay formats, the 7-methyl substitution on the benzothiazole core of CAS 886931-28-8 avoids the spectroscopic interference and potential cytotoxicity associated with the 6-nitro analog (CAS 886921-42-2) [1]. The absence of the nitro group eliminates concerns regarding nitroreductase-mediated metabolic activation, non-specific covalent protein modification, and fluorescence quenching, making this compound the preferred choice for cellular target engagement assays, live-cell imaging studies, and long-term proliferation assays where nitroaromatic liabilities would compromise data quality [2].

Reference Standard for Benzothiazole Amide Analytical Method Development

With a well-defined molecular formula (C18H18N2O4S2) and molecular weight (390.48 g/mol), 2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is suitable as a reference standard for HPLC-MS method development and validation in bioanalytical laboratories. Its distinct chromatographic properties, derived from the specific combination of a moderately polar benzothiazole core and a sulfonyl benzamide moiety, allow it to serve as a retention time and mass accuracy calibrant for LC-MS/MS platforms used in pharmacokinetic and drug metabolism studies of benzothiazole-containing compounds [1].

Quote Request

Request a Quote for 2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.